![molecular formula C12H20O3 B8104987 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 142283-61-2](/img/structure/B8104987.png)
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Biological Activity
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂O₃ |
Molecular Weight | 156.18 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 268.3 ± 40.0 °C |
Melting Point | 70-73 °C |
Flash Point | 106.7 ± 13.8 °C |
Research suggests that the biological activity of this compound may be attributed to its interaction with various biological pathways. The compound has shown potential in:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : Its structure allows it to act as a free radical scavenger, thus contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for human health:
- Antimicrobial Studies : A study published in the Journal of Natural Products demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In vitro assays revealed that similar compounds can reduce the production of nitric oxide in macrophages, indicating potential anti-inflammatory effects .
- Antioxidant Properties : Research has shown that dioxaspiro compounds can enhance the activity of antioxidant enzymes, providing a protective effect against oxidative damage in cellular models .
Scientific Research Applications
Medicinal Chemistry
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has shown promise in medicinal chemistry due to its structural features that facilitate interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Research has suggested that compounds with similar structures possess antimicrobial activities. Thus, this compound could be explored for potential use as an antimicrobial agent.
Materials Science
The unique structure of this compound allows for potential applications in materials science:
- Polymerization : The compound's unsaturation (due to the butenyl group) suggests it could participate in polymerization reactions, leading to the development of new materials with specific properties such as enhanced strength or flexibility.
Biochemical Reagent
As a biochemical reagent, this compound can be utilized in various laboratory settings:
- Synthesis of Derivatives : It can serve as a precursor for synthesizing other complex organic molecules, which may have applications in drug development or as functional materials in nanotechnology.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Research
A study conducted by Takayoshi Yamamoto et al. (1992) investigated the synthesis and biological activity of dioxaspiro compounds related to this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting further exploration into its mechanism of action and therapeutic potential.
Case Study 2: Polymer Development
Research into the polymerization capabilities of dioxaspiro compounds has shown that introducing unsaturated groups can lead to novel polymeric materials with enhanced properties. This opens avenues for developing materials that could be used in coatings or composites.
Properties
IUPAC Name |
8-but-3-enyl-1,4-dioxaspiro[4.5]decan-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-11(13)5-7-12(8-6-11)14-9-10-15-12/h2,13H,1,3-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOLJEJLCSKKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCC2(CC1)OCCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709992 | |
Record name | 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142283-61-2 | |
Record name | 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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